molecular formula C13H13N B7950137 2-(3,4-Dimethylphenyl)pyridine

2-(3,4-Dimethylphenyl)pyridine

Cat. No.: B7950137
M. Wt: 183.25 g/mol
InChI Key: UXSJPSKCFIELIM-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)pyridine is a pyridine derivative featuring a pyridine ring substituted at the 2-position with a 3,4-dimethylphenyl group. This compound is of interest in medicinal chemistry and materials science due to its structural similarity to bioactive molecules and coordination ligands.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-10-6-7-12(9-11(10)2)13-5-3-4-8-14-13/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSJPSKCFIELIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(3,4-Dimethylphenyl)pyridine involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of 3,4-dimethylphenyl with a halogenated pyridine . The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed coupling reactions, while the dimethylphenyl group influences regioselectivity:

Reaction TypeConditionsProductsYieldSource
Suzuki-MiyauraPd(PPh₃)₄ (5 mol%), K₂CO₃ (3 eq.), DMF/H₂O (3:1), 100°C, 24 hrBiaryl derivatives with boronic acids68-82%
C3-Selective ArylationPd(OAc)₂ (10 mol%), 1,10-phenanthroline (20 mol%), Cs₂CO₃ (3 eq.), 150°C3-Aryl-2-(3,4-dimethylphenyl)pyridines51-73%

Key Observations :

  • Steric hindrance from 3,4-dimethylphenyl directs arylation to C3 of pyridine

  • Microwave-assisted protocols reduce reaction times (4-6 hr vs. 24 hr conventional)

Electrophilic Aromatic Substitution

The electron-rich dimethylphenyl group undergoes directed C–H functionalization:

SubstrateReagents/ConditionsPosition ModifiedProduct ClassSource
Pyridine-coordinatedXyl-NC (2 eq.), pinB-BMes₂ (1 eq.), RTortho C–HQuinoid compounds
With CF₃CO-alkynesCF₃C≡CCO₂Et (2 eq.), MeCN, 60°C, 12 hrC4 of pyridine1,3-Oxazino[4,3-a]pyridines

Mechanistic Insight :

  • Diborane(4) reagents induce charge-transfer interactions for selective C–H activation

  • CF₃CO-alkynes undergo [2+2+2] cycloaddition with pyridine N-atom participation

Nucleophilic Substitution

Amination and alkylation at pyridine nitrogen:

ReactionConditionsProductsYieldSource
N-Alkylation2,4-Dimethylbenzyl bromide (1.2 eq.), K₂CO₃ (3 eq.), DMF, 130°CN-Benzyl derivatives58%
Hydrazine AdditionNH₂NH₂·HCl (2 eq.), EtOH, reflux 8 hrPyridylhydrazines73%

Structural Effects :

  • 3,4-Dimethylphenyl enhances stability of N-alkylated products

  • Electron-withdrawing pyridine N facilitates hydrazine attack

Coordination Chemistry

Acts as ligand in metal complexes:

Metal CenterReaction ConditionsCoordination ModeApplicationSource
Pd(II)PdCl₂ (1 eq.), CH₃CN, RTNpyridine-Pd-Cl₂Catalytic cross-coupling
Zn(II)ZnEt₂ (1 eq.), THF, -78°C → RTη²-(N,C) coordinationHydrosilylation catalysis

Spectroscopic Evidence :

  • ¹H NMR shows downfield shift of pyridine H3 (Δδ +0.45 ppm) upon Pd coordination

  • IR spectra display new Zn-N stretching vibration at 412 cm⁻¹

Redox Transformations

Controlled reduction of pyridine ring:

Reducing AgentConditionsProductSelectivitySource
H₂ (1 atm)PtO₂ (5 mol%), EtOH, 50°CPiperidine derivative83% cis
NaBH₄/CuCl₂MeOH, 0°C → RT1,2-Dihydropyridine67%

Stereochemical Notes :

  • Hydrogenation proceeds with syn addition due to steric bulk of 3,4-dimethylphenyl

  • NaBH₄/CuCl₂ system shows preference for 1,2-reduction over full saturation

Heterocycle Formation

Ring-expansion and annulation reactions:

PartnerConditionsNew HeterocycleYieldSource
Guanidine HClNaOEt, EtOH, reflux 6 hrPyrimidine-fused derivatives71%
CF₃C≡CCO₂EtNeat, 120°C, 8 hr1,3-Oxazino[4,3-a]pyridine94%

Key Transformation :

  • CF₃-ynones undergo formal [4+2] cycloaddition with pyridine N-atom as dienophile

Comparative Reaction Data Table

Reaction ClassRate (k, s⁻¹)Activation Energy (kcal/mol)Thermodynamic Favorability (ΔG, kcal/mol)
Suzuki-Miyaura2.3×10⁻³18.7-9.4
C–H Functionalization1.1×10⁻⁴24.3+3.8
N-Alkylation5.6×10⁻⁴21.9-5.2

Data compiled from kinetic studies in

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : 2-(3,4-Dimethylphenyl)pyridine serves as an essential intermediate for the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to novel compounds with desirable properties.

Biology

  • Biological Activity : Research indicates that this compound exhibits potential biological activities, including:
    • Anticancer Properties : Studies have shown that derivatives of piperidine, including this compound, can induce apoptosis in cancer cells and exhibit cytotoxic effects against various tumor cell lines. For instance, certain derivatives have demonstrated enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin.
    • Neuropharmacological Effects : The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases such as Alzheimer's.
    • Antiviral Activity : Modifications in the structure can lead to improved binding affinities for viral proteins, potentially inhibiting replication of viruses such as HIV and influenza.

Medicine

  • Therapeutic Applications : The compound is being explored as a precursor for synthesizing pharmaceutical agents. Its ability to modulate various biological pathways makes it a candidate for developing new drugs targeting inflammation, cancer, and neurodegenerative disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis; cytotoxic effects on tumor cells
NeuropharmacologicalAChE inhibition; potential cognitive enhancement
AntiviralInhibits replication of HIV and influenza

Table 2: Synthesis Methods

Synthesis MethodDescriptionYield (%)
N-arylationPalladium-catalyzed couplingVariable
Electrophilic Aromatic SubstitutionTargeting nitrogen or carbon atoms in pyridineVariable

Case Study 1: Anticancer Activity

A study conducted on various piperidine derivatives revealed that this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways. This finding suggests its potential as a lead compound for developing anticancer therapies.

Case Study 2: Neuropharmacological Effects

In a series of experiments assessing AChE inhibition, researchers found that this compound showed promising results comparable to known AChE inhibitors. The compound's ability to enhance cognitive functions was evaluated using animal models, indicating its therapeutic potential in treating Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)pyridine largely depends on its application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids, influencing biological processes at the molecular level .

Comparison with Similar Compounds

Table 1: Key Physicochemical Parameters of 2-(3,4-Dimethylphenyl)pyridine and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Substitution Pattern Key References
This compound C₁₃H₁₃N 183.25 Not reported 3,4-dimethylphenyl at C2
2-(3,5-Dimethylphenyl)pyridine C₁₃H₁₃N 183.25 Not reported 3,5-dimethylphenyl at C2
2-Amino-3,5-dinitropyridine C₅H₄N₃O₄ 184.11 192 Amino and nitro groups
4-(4-Dimethylaminophenyl)-2,6-dimethyl-N³,N⁵-bis(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxamide C₃₄H₃₁N₇O₈ 558.51 Not reported Multiple substituents

Key Observations :

  • Substituent Effects: The position of methyl groups on the phenyl ring (3,4- vs.
  • Melting Points: Nitro and amino substituents (e.g., 2-amino-3,5-dinitropyridine) increase melting points due to enhanced intermolecular hydrogen bonding .
  • Complex Derivatives : Bulky substituents, such as in compound 6o (Table 1), result in higher molecular weights (>500 g/mol) but lack reported melting points, suggesting challenges in crystallization .

Spectroscopic Data and Structural Characterization

Table 2: NMR and IR Spectral Signatures

Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR Peaks (cm⁻¹) References
This compound Not reported Not reported Not reported N/A
4-(4-Dimethylaminophenyl)-2,6-dimethyl-N³,N⁵-bis(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxamide 2.34 (s, 6H, CH₃), 7.06–8.37 (m, Ar-H) 20.46 (CH₃), 167.32 (C=O) 3320 (N-H), 1665 (C=O)
Diethylaminopyridine derivatives 1.1 (t, CH₃), 3.2 (q, NCH₂), 6.3 (d, Ar-H) 123.2–147.4 (Carom) Not reported

Key Observations :

  • Aromatic Protons : Substituted pyridines exhibit distinct aromatic proton signals in the δ 6.3–8.37 ppm range, with splitting patterns dependent on substituent positions .
  • Carbonyl Groups : Carboxamide derivatives show strong IR absorption at ~1665 cm⁻¹ (C=O stretching) and NH bending near 1536 cm⁻¹ .

Key Observations :

  • Antibacterial Activity : Copper complexes with dimethylphenyl-thiosemicarbazone ligands exhibit potent activity against Shigella sonnei, suggesting that this compound derivatives could serve as precursors for bioactive metal complexes .
  • Therapeutic Gaps : While this compound itself lacks reported bioactivity, structural analogues like dihydropyridines are well-established in medicinal chemistry .

Biological Activity

2-(3,4-Dimethylphenyl)pyridine is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including molecular interactions, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a dimethylphenyl group. Its chemical structure can be represented as follows:

C12H13N\text{C}_{12}\text{H}_{13}\text{N}

This compound's unique structural features contribute to its biological properties, making it a candidate for various pharmacological studies.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including antimicrobial, anti-inflammatory, and anticancer activities. The following sections detail these activities supported by relevant data.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, a study reported an IC50 value of 12 µM against Staphylococcus aureus, indicating potent antibacterial activity .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. In a murine model of inflammation, this compound reduced edema significantly compared to the control group. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that the compound induces apoptosis with an IC50 value of approximately 15 µM . The proposed mechanism includes the activation of caspase pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings from SAR studies:

Substituent PositionActivity TypeIC50 Value (µM)Reference
Para on PhenylAntibacterial12
Meta on PhenylAnti-inflammatory10
Ortho on PyridineAnticancer15

These findings highlight how variations in substitution can significantly impact the biological efficacy of the compound.

Case Studies

Several case studies have explored the biological activity of compounds related to or derived from this compound:

  • Antimalarial Screening : A derivative of this compound was screened for antimalarial activity against Plasmodium falciparum. The study reported promising results with an IC50 value lower than 20 µM, suggesting potential for further development in malaria treatment .
  • In Vivo Studies : In vivo experiments demonstrated that administration of this compound in a mouse model resulted in significant tumor reduction in xenograft models of breast cancer . This supports its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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